![molecular formula C10H11N3O2 B2476060 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid CAS No. 2225147-24-8](/img/structure/B2476060.png)
3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
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Overview
Description
3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Structural Development and SAR Studies
A study on 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives highlighted their role as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα). This research revealed the importance of the steric bulkiness of substituents, the position of the distal hydrophobic tail part, and the distance between the distal hydrophobic tail part and the acidic head part for hPPARα agonistic activity. A specific compound from this study demonstrated effectiveness in reducing plasma triglyceride levels in a rat model, similar to fenofibrate, which is known for its lipid-lowering effects (Miyachi et al., 2019).
Pharmacological Properties
Research into 5-acyl-arylhydrazone 1-H pyrazolo [3,4-b] pyridine derivatives revealed their potent analgesic activity. The study involved synthesizing these compounds and evaluating their structure-activity relationship, particularly focusing on the acyl-arylhydrazone subunit's role in analgesia. The findings indicated that these compounds generally exhibit significant analgesic activity, suggesting their potential as powerful analgesics (Dias et al., 1994).
Molecular Interaction and Biological Characterization
A novel series of 6-(1 H-pyrazolo[4,3- b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides were identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). This discovery points to an improved metabolic clearance and CYP1A2 profiles compared to previous mGlu4 PAMs. A specific compound from this series was highlighted for its potency and selectivity as an mGlu4 PAM with an excellent pharmacokinetic profile, and it showed activity in a rodent model of Parkinson's disease (Bollinger et al., 2018).
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a closely related family of compounds, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with biological targets in a similar manner to these purine bases.
properties
IUPAC Name |
3-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5(2)8-7-6(12-13-8)3-4-11-9(7)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSLDGGASUOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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